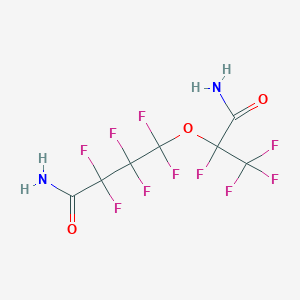
3-Amino-5-chloro-2-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-chloro-2-hydroxybenzonitrile: is an organic compound with the molecular formula C7H5ClN2O It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-Amino-5-chlorophenol, followed by reduction and subsequent cyanation. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the sustainability and environmental friendliness of the production process .
化学反応の分析
Types of Reactions: 3-Amino-5-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
Chemistry: In chemistry, 3-Amino-5-chloro-2-hydroxybenzonitrile is used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in coatings, plastics, and other materials .
作用機序
The mechanism of action of 3-Amino-5-chloro-2-hydroxybenzonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact mechanism depends on the specific derivative and its intended application .
類似化合物との比較
- 3-Amino-2-hydroxybenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 5-Amino-2-hydroxybenzonitrile
Comparison: Compared to these similar compounds, 3-Amino-5-chloro-2-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. For example, the presence of both amino and hydroxy groups in ortho positions can enhance its ability to form hydrogen bonds, affecting its solubility and reactivity in different environments .
特性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
3-amino-5-chloro-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2,11H,10H2 |
InChIキー |
LHOZDRDHIBGTLA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)
![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)

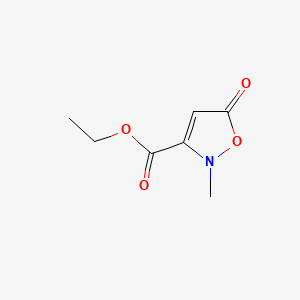
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
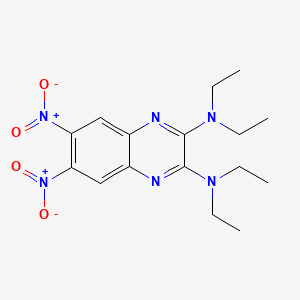
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
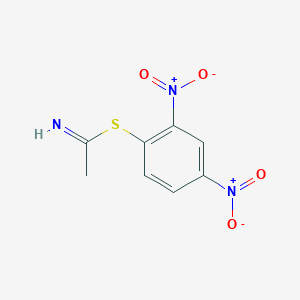
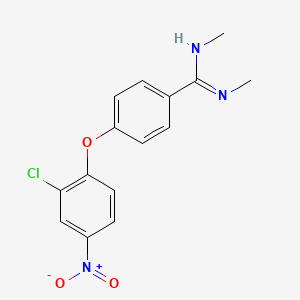
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
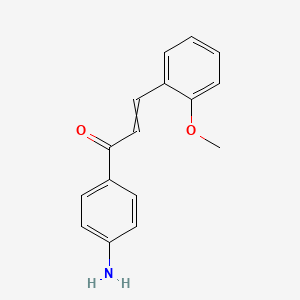

![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)
